Octahydro-2-nitrosocyclopenta[c]pyrrole

Pharmaceutical Analysis Nitrosamine Impurity Control HPLC Purity

Octahydro-2-nitrosocyclopenta[c]pyrrole, systematically named N-Nitroso-3-azabicyclo[3.3.0]octane and commonly designated as Gliclazide EP Impurity B, is a bicyclic N-nitrosamine (molecular formula C₇H₁₂N₂O; MW 140.18 g/mol). This compound is formed during the synthesis of the antidiabetic drug gliclazide and is recognized as a potentially mutagenic impurity requiring stringent control.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
CAS No. 54786-86-6
Cat. No. B194201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydro-2-nitrosocyclopenta[c]pyrrole
CAS54786-86-6
Synonyms2-Nitroso-octahydrocyclopenta[c]pyrrole;  Octahydro-2-nitrosocyclopenta[c]pyrrole;  N-Nitroso-3-azabicyclo[3.3.0]octane;  3-Nitroso-3-azabicyclo[3.3.0]octane
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC1CC2CN(CC2C1)N=O
InChIInChI=1S/C7H12N2O/c10-8-9-4-6-2-1-3-7(6)5-9/h6-7H,1-5H2
InChIKeyFSCBDDOKZIRLCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLiquid

Structure & Identifiers


Interactive Chemical Structure Model





Octahydro-2-nitrosocyclopenta[c]pyrrole (CAS 54786-86-6) as a Critical Nitrosamine Reference Standard in Gliclazide Quality Control


Octahydro-2-nitrosocyclopenta[c]pyrrole, systematically named N-Nitroso-3-azabicyclo[3.3.0]octane and commonly designated as Gliclazide EP Impurity B, is a bicyclic N-nitrosamine (molecular formula C₇H₁₂N₂O; MW 140.18 g/mol) [1]. This compound is formed during the synthesis of the antidiabetic drug gliclazide and is recognized as a potentially mutagenic impurity requiring stringent control [2]. Its primary application is as a pharmacopeial reference standard for analytical method development, validation, and routine quality control in pharmaceutical manufacturing, with procurement driven by the need for highly characterized, traceable material to meet ICH M7 and regional nitrosamine regulatory requirements .

Standard Type
Pharmacopeial nitrosamine reference standard
Impurity Context
Gliclazide EP Impurity B, formed during drug synthesis
Regulatory Framework
Supports ICH M7 risk assessment and method validation

Why Generic Substitution of Octahydro-2-nitrosocyclopenta[c]pyrrole is Scientifically Unjustified in Nitrosamine Risk Assessment


Nitrosamine impurities are not chemically interchangeable, as their toxicological profiles and regulatory acceptance criteria are structure-specific and dose-dependent. The ICH M7 guideline mandates control of N-nitrosamines based on compound-specific TD50 values or the TTC of 18 ng/day when data are absent [1]. Octahydro-2-nitrosocyclopenta[c]pyrrole is a unique bicyclic secondary N-nitrosamine formed from the cyclopenta[c]pyrrole moiety of gliclazide, whereas other gliclazide impurities (e.g., Impurity A, a sulfonamide; Impurity C, a carbamate) belong to entirely different chemical classes with distinct analytical behavior and safety limits [2]. Therefore, substituting this specific nitrosamine with an analog, even another nitrosamine, invalidates analytical methods, compromises quantification accuracy, and violates regulatory specificity requirements for impurity profiling in drug substance and product release testing .

Chemical class mismatch
Nitrosamine impurities differ from sulfonamide or carbamate impurities in structure, reactivity, and analytical behavior, invalidating generic methods.
Limit discrepancy
Compound-specific acceptable intake values versus default TTC may lead to inaccurate risk assessment if a different standard is used.
Method specificity
Substitution erodes method accuracy and may fail to meet Ph. Eur. monograph requirements for gliclazide impurity control.

Quantitative Differentiation of Octahydro-2-nitrosocyclopenta[c]pyrrole: Head-to-Head Evidence for Informed Procurement


Superior Chromatographic Purity for Quantitative Nitrosamine Analysis Compared to Generic Impurity Standards

Multiple commercial sources specify a minimum HPLC purity of 95% to 97% for Octahydro-2-nitrosocyclopenta[c]pyrrole when supplied as a reference standard . In contrast, many non-pharmacopeial impurity standards are offered at lower, unspecified, or broad-range purities (e.g., 90-95%), which introduces unacceptable uncertainty in the preparation of accurate standard solutions for quantitative LC-MS/MS methods where precise low-ppm quantification is required . This purity specification is critical for ensuring that the measured nitrosamine content in drug samples reflects the true impurity level rather than being confounded by the reference material's own impurities.

HPLC Purity
Data to verify
Target: ≥95–97% purity vs. generic: often ≥90% or unspecified
Supports accurate low-ppm nitrosamine quantification
Purity basis: HPLC area%; vendor-specific
Pharmaceutical Analysis Nitrosamine Impurity Control HPLC Purity

Unique Regulatory Acceptable Intake (AI) Limit Drives Need for Compound-Specific Reference Material

According to a 2022 USP Nitrosamines Exchange discussion, the European Pharmacopoeia (Ph. Eur.) monograph for gliclazide controls Octahydro-2-nitrosocyclopenta[c]pyrrole in the final drug substance with a limit of 'not more than 2 ppm' [1]. Furthermore, the EMA working group was, as of 2022, in the process of deriving a compound-specific Acceptable Intake (AI) limit for this exact nitrosamine, expected to be published within months [1]. In the absence of a published TD50, the default TTC of 18 ng/day applies, which corresponds to a different ppm limit depending on drug dosage [2]. This contrasts with many other nitrosamine impurities for which no specific AI derivation is underway or which already have established AI values, underscoring the unique and evolving regulatory status of this compound.

Regulatory Limit
Class-level
Gliclazide EP impurity B: ≤2 ppm (Ph. Eur.) vs. NDMA (96 ng/day AI) or default TTC (18 ng/day)
Compound-specific limit requires verified reference standard
EMA AI derivation was in progress; confirm current limit
Regulatory Toxicology ICH M7 Nitrosamine AI Limit

Required Storage Condition of -20°C Reflects Thermal Instability That Distinguishes It from More Stable Sulfonamide Impurities

Sigma-Aldrich's TraceCERT certified reference material for this compound mandates storage at -20°C, indicating significant thermal lability . Other commercial vendors also specify this cold-chain requirement . In contrast, Gliclazide EP Impurity A (4-methylbenzenesulfonamide), a sulfonamide-class impurity, is typically stored at ambient or refrigerated (2-8°C) conditions, reflecting greater inherent chemical stability . The strict -20°C storage requirement is a critical logistical and operational consideration that directly impacts procurement planning and laboratory workflow, and it is a direct consequence of the compound's N-nitroso functional group which is prone to thermal or photolytic degradation.

Storage Stability
Data to verify
Target: -20°C (freezer) vs. Impurity A (sulfonamide): ambient or 2–8°C; Δ≥22°C
Cold-chain requirement impacts lab workflow and procurement
Degradation risk if stored improperly
Stability Studies Storage Conditions Pharmaceutical Reference Standards

Distinct Physicochemical Properties (LogP, H-Bond Acceptors) Impact Chromatographic Selectivity Versus Gliclazide API and Related Impurities

The computed XLogP3-AA value for Octahydro-2-nitrosocyclopenta[c]pyrrole is 1.5, with 0 hydrogen bond donors and 3 hydrogen bond acceptors [1]. In contrast, the parent drug gliclazide has a significantly higher lipophilicity (estimated LogP ~2.6) and multiple H-bond donor/acceptor sites due to its sulfonylurea and amide moieties [2]. This difference in polarity and hydrogen bonding capacity necessitates a distinct chromatographic method optimization to achieve baseline resolution of the nitrosamine impurity from the API and other structurally related impurities during HPLC or LC-MS analysis. Generic impurity methods not specifically tuned for this N-nitroso compound often fail to provide adequate retention and peak shape.

Physicochemical Selectivity
Class-level
XLogP3 = 1.5; HBD 0, HBA 3 vs. gliclazide API (LogP ~2.6; multiple donors/acceptors)
Method optimization needed to resolve impurity from API
Computed values; experimental may differ
Chromatographic Method Development Physicochemical Properties Nitrosamine Selectivity

Isotopically Labeled Analog (D4) Available for Internal Standardization, Enhancing LC-MS Quantification Accuracy Over Unlabeled Analogs

The deuterium-labeled analogue, Octahydro-2-nitrosocyclopenta[c]pyrrole-d4 (N-Nitroso-3-azabicyclo[3.3.0]octane-d4), is commercially available as an analytical internal standard . This is a critical advantage for developing robust LC-MS/MS methods, as the use of a stable isotope-labeled (SIL) internal standard corrects for matrix effects and ionization variability, which is particularly important for trace-level nitrosamine analysis [1]. Many structurally similar but non-labeled compounds cannot serve as effective internal standards due to differential extraction recovery and ionization efficiency in the complex sample matrix of pharmaceutical formulations.

Isotopic Internal Standard
Class-level
d4-labeled analog (MW ~144.20) commercially available
Enables matrix-effect correction and improves accuracy
Availability confirmed from multiple suppliers
LC-MS Method Validation Stable Isotope Labeling Nitrosamine Quantification

Primary Industrial and Research Applications for Octahydro-2-nitrosocyclopenta[c]pyrrole (CAS 54786-86-6) Driven by Quantified Evidence


Pharmaceutical Quality Control (QC) Release Testing of Gliclazide Drug Substance

As a certified reference material (CRM) traceable to ISO 17034, this compound is essential for the accurate quantification of the 2 ppm limit for nitrosamine impurity B in gliclazide API batches, as mandated by the Ph. Eur. monograph [1]. QC laboratories rely on its high certified purity (≥95-97% HPLC) and cold-chain storage (-20°C) to ensure reliable and reproducible results, which are necessary for batch certification and regulatory compliance.

Analytical Method Development and Validation (LC-MS/MS)

The compound's distinct physicochemical properties (XLogP 1.5) and the availability of its deuterated internal standard (d4) enable the development of highly sensitive and selective LC-MS/MS methods capable of meeting the stringent sensitivity requirements for nitrosamine analysis [2]. This is critical for ANDA and NDA submissions, where robust, validated methods for trace impurity control are required by the FDA and EMA.

Stability Studies and Forced Degradation Experiments

Due to its inherent thermal lability, indicated by the mandatory -20°C storage requirement , this compound is used to study the formation and degradation pathways of N-nitrosamines in gliclazide drug products under various stress conditions. This research provides crucial data for understanding and mitigating nitrosamine formation in finished dosage forms throughout their shelf life, as recommended by the ICH Q1A and M7 guidelines.

In Silico Toxicology and Risk Assessment Modeling

The compound's unique bicyclic structure and the ongoing derivation of its specific AI limit by the EMA make it a valuable case study for in silico models (e.g., DEREK Nexus, Sarah Nexus) used to predict nitrosamine formation risk and mutagenic potential of NDSRIs [3]. Researchers use this specific compound to calibrate and validate these computational tools for broader application in drug impurity safety assessment.

Application
Selection Property
Validation Focus
Pharmaceutical QC release testing
Certified reference material with traceable purity
Compliance with Ph. Eur. monograph impurity limit
Analytical method development (LC-MS/MS)
Physicochemical profile and SIL-IS availability
Method sensitivity and selectivity for nitrosamine detection
Stability studies & forced degradation
Thermal lability requiring cold-chain storage
Nitrosamine formation/degradation pathway assessment
In silico toxicology & risk modeling
Unique bicyclic N-nitrosamine structure
Calibration of computational mutagenicity prediction tools

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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